Chemical structure and properties of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one
Chemical structure and properties of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one
This guide outlines the chemical structure, synthesis, reactivity, and applications of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2). It is designed for researchers and medicinal chemists requiring a rigorous technical overview of this versatile C3 synthon.
A Versatile Enaminone Scaffold for Heterocyclic Synthesis[1]
Executive Summary
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is a prominent enaminone intermediate used extensively in the synthesis of cyclopropyl-bearing heterocycles. Characterized by a "push-pull" electronic structure, the compound features an electron-donating dimethylamino group conjugated to an electron-withdrawing carbonyl via a vinyl linker. This polarization activates the
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
The compound is an
Structural Specifications
| Property | Detail |
| IUPAC Name | (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one |
| CAS Number | 21666-68-2 |
| Molecular Formula | C |
| Molecular Weight | 139.19 g/mol |
| SMILES | CN(C)C=CC(=O)C1CC1 |
| Pharmacophore | Enaminone (Push-Pull Alkene) |
Physical Characteristics
| Parameter | Value | Note |
| Physical State | Viscous oil or low-melting solid | Tends to crystallize upon standing at low temp. |
| Boiling Point | 193–218 °C | At 760 mmHg (Predicted/Experimental range). |
| Density | ~1.01–1.03 g/cm³ | Liquid phase density. |
| Solubility | Soluble in CHCl | Limited solubility in water; hydrolyzes slowly. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |
Synthetic Methodology
The most robust industrial and laboratory route involves the condensation of cyclopropyl methyl ketone with
Protocol: Condensation with DMF-DMA
-
Principle: The methyl group of the ketone undergoes an aldol-type condensation with the electrophilic acetal carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.
Step-by-Step Procedure:
-
Reagent Loading: Charge a reaction vessel with Cyclopropyl methyl ketone (1.0 equiv) .
-
Reagent Addition: Add DMF-DMA (1.1–1.5 equiv) .
-
Scientist's Note: A slight excess of DMF-DMA ensures complete consumption of the ketone, preventing difficult chromatographic separations later.
-
-
Reaction Conditions: Heat the mixture to Reflux (approx. 100–110 °C) for 12–18 hours.
-
Process Control: Use a Dean-Stark trap or open reflux with a drying tube to facilitate the removal of methanol, driving the reaction to completion (Le Chatelier's principle).
-
-
Monitoring: Monitor by TLC (SiO
, EtOAc/Hexane) or LC-MS. The starting ketone peak should disappear. -
Work-up:
-
Cool to room temperature.[1]
-
Remove excess DMF-DMA and methanol under reduced pressure (Rotary evaporator).
-
-
Purification:
-
Distillation: High-vacuum distillation (0.5 mmHg) is the gold standard for high purity.
-
Crystallization: If solid, recrystallize from diethyl ether/pentane at -20 °C.
-
Synthesis Workflow Diagram
Figure 1: Synthesis of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one via DMF-DMA condensation.
Reactivity & Mechanism
The chemical behavior of this compound is defined by its vinologous amide character. The dimethylamino group donates electron density into the
The "Push-Pull" Effect
-
Resonance Form A: Me2N-CH=CH-C(=O)-R (Neutral)
-
Resonance Form B: Me2N+=CH-CH=C(O-)-R (Zwitterionic)
-
Implication: The C-N bond has partial double-bond character (restricted rotation), and the Carbonyl Oxygen is highly basic. Nucleophiles typically attack C3 (displacing NMe2) or C1 (Carbonyl), followed by cyclization.
-
Divergent Heterocycle Synthesis
The primary utility of this enaminone is as a C3-dielectrophile equivalent for the synthesis of 5- and 6-membered heterocycles.
-
Pyrimidines: Reaction with Guanidine or Amidines.
-
Mechanism: Michael-type addition of the amidine nitrogen to C3, followed by elimination of dimethylamine, then intramolecular cyclization at the carbonyl.
-
-
Pyrazoles: Reaction with Hydrazine or substituted hydrazines.
-
Regioselectivity:[2] Typically yields 3-cyclopropylpyrazoles.
-
-
Isoxazoles: Reaction with Hydroxylamine.
Reactivity Pathway Diagram
Figure 2: Divergent synthesis of heterocycles from the enaminone scaffold.
Applications in Drug Discovery
The cyclopropyl group is a privileged motif in medicinal chemistry, often used as a bioisostere for isopropyl or tert-butyl groups to improve metabolic stability (blocking CYP450 oxidation sites) and increase potency via hydrophobic interactions.
-
Kinase Inhibitors: The resulting cyclopropyl-pyrimidines are frequent scaffolds in ATP-competitive kinase inhibitors (e.g., JAK, CDK inhibitors).
-
Anti-infectives: While fluoroquinolones (like Ciprofloxacin) typically have the cyclopropyl on the nitrogen, this enaminone is used to synthesize cyclopropyl-substituted quinolones or naphthyridines via Gould-Jacobs type cyclizations or Co(III)-catalyzed C-H activation.
-
Bioisosteric Replacement: Used to introduce a rigid, metabolic "blocker" into a drug candidate early in the synthetic pathway.
Experimental Characterization
To validate the synthesis, the following spectral data are typical for this structure:
-
H NMR (CDCl
, 400 MHz):-
~7.6 ppm (d, J~12 Hz, 1H, =CH-N): The
-proton is highly deshielded. -
~5.2 ppm (d, J~12 Hz, 1H, CO-CH=): The
-proton is shielded by resonance. - ~3.0 ppm (s, 3H) & 2.9 ppm (s, 3H): N-Methyl groups (often appear as distinct singlets due to restricted rotation).
- ~1.8 ppm (m, 1H): Cyclopropyl CH.
-
~0.8–1.0 ppm (m, 4H): Cyclopropyl CH
.
-
~7.6 ppm (d, J~12 Hz, 1H, =CH-N): The
-
MS (ESI+):
-
[M+H]
= 140.1. -
Fragmentation often shows loss of the dimethylamino group or cyclopropyl ring opening.
-
References
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Sigma-Aldrich. 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one Product Page. Retrieved from
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PubChem. 3-(Dimethylamino)-1-cyclopropyl-2-propen-1-one Compound Summary. Retrieved from
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Shi, P., et al. (2017). Co(III)-Catalyzed Enaminone-Directed C-H Amidation for Quinolone Synthesis. Organic Letters. Retrieved from
-
BenchChem. Synthesis of Cyclopropyl Ketones via Corey-Chaykovsky and related methods. Retrieved from
-
Liskon Chemical. Reaction mechanism of DMF-DMA with methyl ketones. Retrieved from
